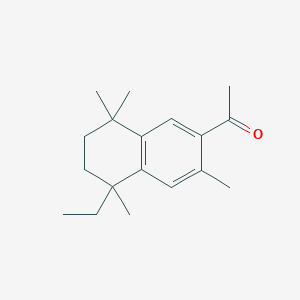![molecular formula C7H15NO4Si B14370351 9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane CAS No. 90704-78-2](/img/structure/B14370351.png)
9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[47]dodecane is a complex organic compound characterized by its unique spiro structure, which includes oxygen, nitrogen, and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a silicon-containing compound with an amine and an alcohol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4,6,12-Tetraoxa-9-aza-9-methyl-5-germaspiro[4.7]dodecane: Similar structure but contains germanium instead of silicon.
9-Methyl-2,2,3,3-tetrakis(trifluoromethyl)-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane: Contains additional trifluoromethyl groups.
Uniqueness
9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane is unique due to its specific combination of oxygen, nitrogen, and silicon atoms in a spiro structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
90704-78-2 |
|---|---|
Molecular Formula |
C7H15NO4Si |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
9-methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane |
InChI |
InChI=1S/C7H15NO4Si/c1-8-2-4-9-13(10-5-3-8)11-6-7-12-13/h2-7H2,1H3 |
InChI Key |
CLCRRWOHAOIOCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCO[Si]2(OCC1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)


![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)

![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)
